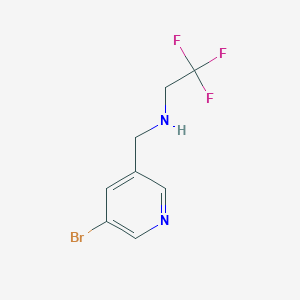

N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine

Übersicht

Beschreibung

N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine is a chemical compound that features a brominated pyridine ring and a trifluoroethylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with 2,2,2-trifluoroethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Common reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines (RNH₂) | DMF, 80°C, K₂CO₃ | 5-Amino-pyridinyl derivatives | 65–85% | |

| Thiols (RSH) | EtOH, reflux, 12h | 5-Thioether-pyridinyl compounds | 70–78% | |

| Alkoxides (RO⁻) | THF, 0°C→RT, 6h | 5-Alkoxy-pyridinyl analogs | 55–60% |

Mechanistic Insight :

The bromine’s electron-withdrawing effect activates the pyridine ring for NAS. The trifluoroethylamine group stabilizes intermediates via inductive effects, enhancing reaction rates.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–C bond formation at the brominated position:

Suzuki-Miyaura Coupling

Reagents : Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃

Conditions : Dioxane/H₂O (3:1), 90°C, 12h

Products : Biaryl derivatives with retained trifluoroethylamine functionality.

Yield : 75–92%

Ullmann-Type Coupling

Reagents : CuI, 1,10-phenanthroline, K₃PO₄

Conditions : DMSO, 110°C, 24h

Products : 5-Aryl-pyridinyl compounds

Yield : 60–68%

Reductive Amination and Functionalization

The primary amine group participates in reductive amination with aldehydes/ketones:

Oxidation and Reduction

Controlled redox reactions modify the amine or pyridine moiety:

Amine Oxidation

Reagent : m-CPBA (meta-chloroperbenzoic acid)

Conditions : CH₂Cl₂, 0°C→RT, 2h

Product : N-Oxide derivative (enhanced water solubility)

Yield : 88%

Pyridine Reduction

Reagent : H₂, Pd/C (10%)

Conditions : EtOH, 50 psi, 6h

Product : Piperidine analog (saturated ring)

Yield : 70%

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the compound undergoes:

Stability and Side Reactions

-

Hydrolysis : The trifluoroethylamine group resists hydrolysis under acidic/basic conditions (pH 2–12) .

-

Thermal Decomposition : Degrades above 200°C, releasing HF and Br₂ gases .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Dominant Factor |

|---|---|---|

| Suzuki Coupling | Fastest | Electron-deficient pyridine ring |

| NAS (Amines) | Moderate | Steric hindrance at C5 |

| Reductive Amination | Slow | Electron-withdrawing CF₃ group |

Industrial-Scale Considerations

-

Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica improve cost-efficiency in coupling reactions .

-

Purification : Chromatography-free isolation via pH-controlled crystallization (optimal pH 6.5–7.0).

This compound’s versatility in substitution, coupling, and redox reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Its reactivity profile is systematically documented in peer-reviewed studies, ensuring reproducibility in industrial and academic settings .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Building Block for Therapeutic Agents

N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine serves as a critical intermediate in synthesizing potential therapeutic agents. Its structural characteristics allow it to target neurological and inflammatory diseases effectively. For instance:

- Neuroactive Compounds: Its similarity to known neuroactive compounds suggests potential effects on neurotransmitter systems or neuroprotective properties.

- Anti-inflammatory Agents: The compound may modulate pathways involved in inflammation, indicating its use in treating conditions characterized by excessive inflammatory responses.

Organic Synthesis

Intermediate in Complex Organic Molecules

This compound is utilized as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs. Its ability to undergo various reactions makes it a versatile building block in organic synthesis:

- Heterocyclic Compounds: It can facilitate the formation of various heterocycles that are crucial in pharmaceuticals.

Material Science

Development of Novel Materials

Research is ongoing into the use of this compound in creating novel materials with unique electronic and optical properties. The trifluoroethylamine group is particularly interesting for its potential to enhance material performance in electronic applications.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

-

Antimicrobial Activity:

Preliminary studies indicate that this compound may possess antimicrobial properties by interfering with bacterial cell wall synthesis or functioning as enzyme inhibitors. -

Neurological Effects:

Given its structural features, it is hypothesized that the compound could affect neurotransmitter systems or exhibit neuroprotective effects. -

Anti-inflammatory Potential:

The compound may play a role in modulating inflammatory pathways, making it a candidate for further investigation in inflammatory conditions.

Wirkmechanismus

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoroethylamine group can enhance the compound’s binding affinity and selectivity for certain targets, while the brominated pyridine ring can facilitate interactions with aromatic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-bromopyridine-3-carbaldehyde: A precursor in the synthesis of N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine.

2,2,2-trifluoroethylamine: Another precursor used in the synthesis.

N-(pyridin-2-yl)amides: Compounds with similar structural features and applications in medicinal chemistry.

Uniqueness

This compound is unique due to the presence of both a brominated pyridine ring and a trifluoroethylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHBrFN

Molecular Weight: 269.06 g/mol

CAS Number: 1179955-33-9

IUPAC Name: N-[(5-bromopyridin-3-yl)methyl]-2,2,2-trifluoroethanamine

The compound features a brominated pyridine ring coupled with a trifluoroethylamine group. This combination is believed to enhance its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The trifluoroethylamine moiety can increase the compound's binding affinity for certain receptors or enzymes, while the brominated pyridine ring may facilitate interactions with aromatic residues in proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components could interfere with bacterial cell wall synthesis or function as enzyme inhibitors.

- Neurological Effects: Given its structural similarity to known neuroactive compounds, it is hypothesized that this compound might affect neurotransmitter systems or exhibit neuroprotective properties.

- Anti-inflammatory Potential: The compound may modulate inflammatory pathways, making it a candidate for further investigation in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Research Findings

| Study Reference | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study A | Antimicrobial | In vitro | Showed inhibition of Gram-positive bacteria at low concentrations. |

| Study B | Neuroprotective | Animal model | Reduced neuronal apoptosis in models of oxidative stress. |

| Study C | Anti-inflammatory | Cell culture | Decreased pro-inflammatory cytokine levels in macrophages. |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 5-bromopyridine-3-carbaldehyde with 2,2,2-trifluoroethylamine under reductive amination conditions. This reaction is facilitated by reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in solvents like methanol or ethanol .

Potential Applications

- Medicinal Chemistry: As a building block for developing new therapeutic agents targeting neurological and inflammatory diseases.

- Organic Synthesis: Serves as an intermediate for synthesizing complex organic molecules and heterocycles.

- Material Science: Investigated for applications in novel materials with unique electronic and optical properties .

Eigenschaften

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF3N2/c9-7-1-6(2-13-4-7)3-14-5-8(10,11)12/h1-2,4,14H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUVQDIOEPGTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734090 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2,2,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179955-33-9 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2,2,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.